Ammonium tetraborate tetrahydrate

Descripción general

Descripción

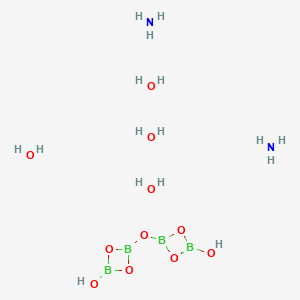

Ammonium tetraborate tetrahydrate, also known as ammonium biborate tetrahydrate, is a chemical compound with the formula (NH4)2B4O7·4H2O. It is a colorless crystalline substance that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ammonium tetraborate tetrahydrate can be synthesized by reacting boric acid (H3BO3) with ammonium hydroxide (NH4OH). The reaction is as follows:

4H3BO3+2NH4OH→(NH4)2B4O7+7H2O

For the preparation of 100 grams of this compound, 106.45 grams of 25% ammonia and 93.91 grams of boric acid are required. The hot acid is added to a flask, followed by the gradual addition of the ammonium compound with stirring until the heating stops .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving boric acid and ammonium hydroxide in water, followed by heating the solution to 80-90°C to evaporate the water and concentrate the solution. The solution is then cooled to allow crystallization, and the crystals are separated and dried .

Análisis De Reacciones Químicas

Types of Reactions

Ammonium tetraborate tetrahydrate undergoes various chemical reactions, including:

Dehydration: When heated, it decomposes to form boron oxide (B2O3) and ammonia (NH3).

Hydrolysis: In aqueous solutions, it can hydrolyze to form boric acid and ammonium hydroxide.

Common Reagents and Conditions

Oxidation: It can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by strong reducing agents under specific conditions.

Major Products Formed

Boron Oxide (B2O3): Formed during the dehydration process.

Boric Acid (H3BO3): Formed during hydrolysis in aqueous solutions.

Aplicaciones Científicas De Investigación

Chemistry

Ammonium tetraborate tetrahydrate serves as a boron source in various chemical reactions. Its role as a reagent in analytical chemistry is notable, particularly in studies involving crystallization kinetics and stability.

Table 1: Applications in Chemistry

| Application | Description |

|---|---|

| Boron Source | Used in chemical synthesis for boron-containing compounds |

| Analytical Reagent | Employed in various analytical chemistry techniques |

Biology

In biological research, this compound is utilized for preparing biological buffers and as a preservative. Its antioxidant properties have been studied, showing potential benefits in reducing oxidative stress markers in cellular models.

Antioxidant Activity

Recent studies indicate that ammonium tetraborate exhibits significant antioxidant activity at lower concentrations without mutagenic effects. This suggests its potential therapeutic applications in oxidative stress-related diseases.

Medicine

The compound is incorporated into certain pharmaceutical formulations due to its non-toxic nature at low concentrations. Its safety profile makes it suitable for potential medical applications.

Industry

In industrial applications, this compound is used in:

- Glass and Ceramics Production : Enhances the properties of glass products.

- Flame Retardants : Acts as a fire-retardant agent in various materials.

- Agriculture : Serves as a micronutrient source for plants, promoting growth and health.

Table 2: Industrial Applications

| Industry | Application |

|---|---|

| Glass Manufacturing | Improves glass properties |

| Flame Retardants | Used in fire-resistant materials |

| Agriculture | Provides essential boron to plants |

Case Study 1: Antioxidant Properties

A study conducted on the antioxidant effects of this compound demonstrated its ability to significantly reduce oxidative stress markers in vitro. This finding indicates potential therapeutic benefits for diseases linked to oxidative damage.

Case Study 2: Agricultural Impact

Field trials using ammonium tetraborate as a micronutrient showed improved plant growth metrics compared to controls without boron supplementation. This underscores its role in enhancing agricultural productivity through effective nutrient delivery.

Mecanismo De Acción

The mechanism of action of ammonium tetraborate tetrahydrate involves its ability to release boron ions in solution. These boron ions can interact with various molecular targets, including enzymes and cellular structures, affecting their function and activity. The compound’s boron content allows it to participate in various biochemical pathways, influencing processes such as cell signaling and metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Sodium Tetraborate (Borax): Na2B4O7·10H2O

Ammonium Pentaborate: (NH4)2B5O8·4H2O

Ammonium Metaborate: NH4BO2

Uniqueness

Ammonium tetraborate tetrahydrate is unique due to its specific boron content and solubility properties. Unlike sodium tetraborate, it provides a source of both ammonium and borate ions, making it suitable for applications where both ions are required. Its tetrahydrate form also offers distinct crystallization and solubility characteristics compared to other borates .

Actividad Biológica

Ammonium tetraborate tetrahydrate (ATT) is a boron compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and health sciences. This article explores the biological activity of ATT, focusing on its antioxidant properties, genotoxic effects, and potential antimicrobial applications.

This compound is represented by the chemical formula . It appears as colorless crystals that are soluble in water. Its dual role as a nutrient and buffering agent makes it particularly valuable in agricultural applications.

Antioxidant Activity

Recent studies have investigated the antioxidant potential of this compound. A significant study conducted by Celikezen et al. evaluated its effects on cultured human blood cells. The findings indicated that:

- Antioxidant Capacity : ATT exhibited notable antioxidant activity at low concentrations (5 to 40 mg/L), significantly increasing total antioxidant capacity (TAC) without affecting total oxidative stress (TOS) levels across tested concentrations .

- Genotoxicity Testing : The compound was found to be non-mutagenic, as no chromosomal aberrations or micronuclei were observed in treated blood cultures, suggesting a favorable safety profile for biological applications .

Table 1: Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) Levels

| Treatment Concentration (mg/L) | TAC (mmol Trolox Equiv. L) | TOS (mmol HO Equiv. L) |

|---|---|---|

| Control | 5.96 ± 0.61 | 12.34 ± 2.94 |

| 5 | Increased | No change |

| 10 | Increased | No change |

| 20 | Increased | No change |

| 40 | Increased | No change |

| 80 | No change | No change |

| 160 | No change | No change |

| 320 | No change | No change |

| 640 | No change | No change |

| 1280 | No change | No change |

Antimicrobial Properties

While specific data on the antimicrobial efficacy of this compound is limited, some studies suggest that boron compounds, including ATT, may inhibit the growth of certain bacteria and fungi . This property could be leveraged in agricultural settings to enhance plant growth and health by controlling microbial populations in the soil.

Applications in Agriculture

This compound serves as a micronutrient in agricultural practices, promoting plant growth and improving yield. Its buffering properties help maintain optimal pH levels in soil, which is crucial for nutrient availability.

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that this compound could enhance antioxidant enzyme activities in erythrocytes, similar to other boron compounds like borax and colemanite .

- Environmental Impact : Research indicates that while ATT has beneficial effects in controlled environments, further studies are needed to assess its long-term impacts on ecosystems when used as an agricultural supplement .

Propiedades

IUPAC Name |

azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;2*1H3;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNWNKFWDJRMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H16N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657522 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12228-87-4 | |

| Record name | 4,4'-Oxydi(1,3,2,4-dioxadiboretan-2-ol)--ammonia--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.